1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid -

1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

Catalog Number: EVT-5604143
CAS Number:
Molecular Formula: C18H22F3NO2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-4-aniline piperidine-4-carboxylic acid []

Compound Description: 1-Benzyl-4-aniline piperidine-4-carboxylic acid is a compound with a piperidine core substituted with a benzyl group at the nitrogen atom and an aniline group at the 4-position, along with a carboxylic acid moiety at the same position. The provided research paper describes an optimized method for synthesizing this compound, highlighting its potential use as an intermediate for the synthesis of other pharmaceutical compounds. []

1-(4-{1-[(E)-4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino]-ethyl}-2-ethyl-benzyl)-azetidine-3-carboxylic acid [, , ]

Compound Description: This compound is a potent and selective sphingosine-1-phosphate-1 receptor agonist that has been investigated for its immunosuppressant properties. [] It features an azetidine ring, a substituted benzyl group with a cyclohexyl and trifluoromethyl group, and a carboxylic acid moiety.

Relevance: While this compound shares a carboxylic acid group and a substituted benzyl moiety with 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid, it differs in the core ring system (azetidine vs. piperidine) and lacks the trifluoromethyl group directly attached to the benzyl ring. The research highlights the importance of specific structural features for activity as an S1P1 agonist, suggesting potential structure-activity relationship insights for related compounds. [, , ]

(E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl)ethoxy)benzyl)phenazine-1-carbonyl hydrazide []

Compound Description: This compound is a phenazine derivative featuring a piperidine ring attached to the benzyl substituent via an ethoxy linker. It has shown good cytotoxic activity against HeLa and A549 cancer cell lines. []

Relevance: This compound features a piperidine ring, a substituted benzyl group, and a carboxylic acid-derived hydrazide moiety, showing structural similarities with 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid. The main differences are the presence of the phenazine system, the ethoxy linker connecting the piperidine and the benzyl group, and the hydrazide functionality replacing the carboxylic acid. This compound highlights the importance of the piperidine moiety and the potential for exploring various substitutions and linker strategies. []

1-(2,4-Dichloro-3-((1,4-dimethyl-6-(trifluoromethyl)-1H-indol-2-yl)methyl)benzoyl)piperidine-4-carboxylic acid (A-9758) []

Compound Description: A-9758 is a potent and selective inverse agonist of retinoid acid–related orphan receptor (ROR) γt. It effectively inhibits IL-17A release and exhibits efficacy in preclinical models of psoriasis and arthritis. [] The compound features a piperidine ring with a carboxylic acid group and a complex substituted benzoyl moiety containing an indole ring and a trifluoromethyl group.

(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960) []

Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. [] The compound features a piperidine ring with a carboxylic acid group at the 3-position, and a complex substituted phenylethyl side chain including an isoxazole ring and a trifluoromethyl substituent.

Relevance: This compound shares the piperidine core and a carboxylic acid functionality with 1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid. It significantly differs in the position of the carboxylic acid group (3-position vs. 4-position) and the nature of the side chain. The presence of the trifluoromethyl group on the isoxazole ring, similar to A-9758, reinforces the potential importance of this substituent for biological activity. []

1-(3-chloro-5-((4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-yl)carbamoyl)pyridine-2-yl)piperidine-4-carboxylic acid []

Compound Description: This compound is a nonpeptidyl thrombopoietin receptor agonist with a 2-carboxamido-4-arylthiazole core structure. [] It features a piperidine ring with a carboxylic acid group at the 4-position and a complex substituted pyridine side chain containing a thiazole ring and a trifluoromethyl substituent.

(E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (BAF312, Siponimod) []

Compound Description: BAF312, also known as Siponimod, is a potent and selective S1P1 receptor modulator that has been clinically investigated for the treatment of multiple sclerosis. [] It features an azetidine ring, a substituted benzyl group with a cyclohexyl and trifluoromethyl group, and a carboxylic acid moiety.

Relevance: While structurally similar to compound 2, BAF312 differs in the presence of an alkoxyimino linker connecting the substituted benzyl group to the azetidine ring. This modification highlights the importance of exploring various linker strategies to modulate the activity and properties of compounds targeting the S1P1 receptor. []

Properties

Product Name

1-(cyclopropylmethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid

IUPAC Name

1-(cyclopropylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid

Molecular Formula

C18H22F3NO2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H22F3NO2/c19-18(20,21)15-4-2-1-3-14(15)11-17(16(23)24)7-9-22(10-8-17)12-13-5-6-13/h1-4,13H,5-12H2,(H,23,24)

InChI Key

FLKBQPOYMCWGCT-UHFFFAOYSA-N

SMILES

C1CC1CN2CCC(CC2)(CC3=CC=CC=C3C(F)(F)F)C(=O)O

Canonical SMILES

C1CC1CN2CCC(CC2)(CC3=CC=CC=C3C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.